An In-Depth Technical Guide to 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
An In-Depth Technical Guide to 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
CAS Number: 1060807-01-3
Introduction
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a notable heterocyclic compound that stands at the intersection of several key areas in modern medicinal chemistry. Its structure, featuring a 2,6-disubstituted pyridine ring tethered to a cyclopropane carboxylic acid moiety, suggests a rich potential for biological activity and warrants a detailed examination for its role as a building block in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and, through an analysis of its core components, its inferred applications and significance for researchers in the pharmaceutical and life sciences.
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1] The 6-methoxy substitution pattern is of particular interest, as it can influence the molecule's electronic properties and metabolic stability. Concurrently, the cyclopropyl group is a highly valued motif in drug design.[2] Its unique conformational rigidity and electronic character can enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of a lead compound.[2]
This document will delve into the technical aspects of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, offering insights into its synthesis, potential therapeutic applications, and the underlying chemical principles that make it a compound of significant interest.
Physicochemical Properties
A summary of the key physicochemical properties for 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is provided in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1060807-01-3 | Internal |
| Molecular Formula | C₁₀H₁₁NO₃ | Internal |
| Molecular Weight | 193.20 g/mol | Internal |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from related compounds |
| Storage | Store in a cool, dry place, away from light | Inferred from related compounds |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry methodologies. A plausible retrosynthetic analysis is outlined below.
Caption: A plausible retrosynthetic pathway for the target molecule.
A Generalized Synthetic Protocol:
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Preparation of a Pyridine Precursor: The synthesis would likely commence with a suitably functionalized pyridine, such as 6-methoxypyridine-2-carbonitrile or a related derivative.
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Introduction of the Cyclopropane Moiety: A common method for the formation of a cyclopropane ring involves the reaction of an activated alkene with a carbene or carbenoid. Alternatively, a malonic ester synthesis followed by cyclization with a dihaloalkane can be employed.[3]
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Hydrolysis: The final step would involve the hydrolysis of an ester or nitrile precursor to yield the desired carboxylic acid. This is typically achieved under acidic or basic conditions.[3]
The carboxylic acid functionality of the target molecule allows for a range of subsequent chemical transformations, including amidation, esterification, and reduction, making it a versatile intermediate for the synthesis of more complex derivatives.
Potential Applications in Drug Discovery
The structural motifs present in 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid suggest its potential utility in several therapeutic areas.
Anti-inflammatory and Respiratory Diseases
A patent for cyclopropane carboxylic acid derivatives has indicated their potential as inhibitors of leukotriene C4 synthase, an enzyme involved in the inflammatory cascade.[4] This suggests that 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid could be a valuable intermediate or lead compound for the development of novel treatments for respiratory conditions such as asthma and other inflammatory disorders.[4]
Anticancer Activity
Pyridine derivatives are a well-established class of compounds with demonstrated anticancer properties.[5] They can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[5] The specific 2,6-disubstitution pattern, in conjunction with the conformational constraint imposed by the cyclopropyl group, could lead to potent and selective interactions with anticancer targets.
Antimicrobial Agents
The pyridine nucleus is also a common feature in many antimicrobial agents.[6] The unique combination of a methoxy group, which can enhance cell permeability, and a carboxylic acid, which can interact with key active site residues, makes this compound a candidate for further investigation as a novel antibacterial or antifungal agent.
The role of the cyclopropyl group in enhancing metabolic stability is a key consideration in the design of new drugs.[2] By replacing more metabolically labile groups, the cyclopropane ring can improve the pharmacokinetic profile of a drug candidate, leading to increased bioavailability and a longer duration of action.[2]
Caption: Inferred biological activities based on structural motifs.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a compound with significant potential as a building block and intermediate in the synthesis of novel therapeutic agents. While detailed biological studies on this specific molecule are not yet prevalent in the public domain, its constituent parts—the 2-methoxypyridine core and the cyclopropane carboxylic acid moiety—are well-established pharmacophores. The insights provided in this guide, based on the established roles of these structural motifs, are intended to stimulate further research and unlock the full potential of this intriguing molecule in the field of drug discovery.
References
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- Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry 59.19 (2016): 8712-8756.
- US Patent for Processes for the preparation of cyclopropanecarboxylic acid and deriv
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- Li, Z., et al. "Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines." Organic Letters (2026).
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